O-Methyl-decanolactim
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Overview
Description
O-Methyl-decanolactim is an organic compound with the molecular formula C11H21NO. It is a lactim, which is a cyclic amide derived from the corresponding lactone by replacing the oxygen atom with a nitrogen atom. This compound is characterized by its eleven-membered ring structure and the presence of an ether group (aliphatic) within its molecular framework .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Methyl-decanolactim typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a decanoic acid derivative with a methylamine source, followed by cyclization to form the lactim ring. The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the cyclic structure.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may include steps such as:
Preparation of the Decanoic Acid Derivative: This involves the esterification of decanoic acid with methanol to form methyl decanoate.
Amination: The methyl decanoate is then reacted with methylamine to form the corresponding amide.
Cyclization: The amide undergoes cyclization under dehydrating conditions to form this compound.
Chemical Reactions Analysis
Types of Reactions: O-Methyl-decanolactim can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the lactim to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of substituted lactims.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted lactims with various functional groups.
Scientific Research Applications
O-Methyl-decanolactim has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O-Methyl-decanolactim involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its cyclic structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, but its unique structure suggests it may have specific binding affinities and reactivity profiles.
Comparison with Similar Compounds
Decanolactone: A lactone with a similar ring structure but with an oxygen atom instead of nitrogen.
Methyl-decanamide: An amide derivative of decanoic acid.
Cyclodecanone: A cyclic ketone with a similar ring size.
Uniqueness: O-Methyl-decanolactim is unique due to its lactim structure, which combines features of both lactones and amides. This gives it distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
IUPAC Name |
2-methoxy-1-azacycloundecene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-13-11-9-7-5-3-2-4-6-8-10-12-11/h2-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGYPSHGIGGIBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NCCCCCCCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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